molecular formula C18H19N5O B2617378 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea CAS No. 2034462-40-1

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2617378
M. Wt: 321.384
InChI Key: LZVBHMGEZCTARZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Conformational Isomer Studies and Binding Properties

Research has explored the equilibrium between conformational isomers of pyrid-2-yl ureas, which includes compounds structurally similar to the specified chemical. These studies highlight the small preference for certain isomeric forms in specific conditions and their ability to bind cytosine with significant binding constants. This indicates the potential utility of such compounds in molecular recognition and complexation studies, especially in understanding how electronic withdrawing substituents affect intermolecular interactions (Chia-Hui Chien et al., 2004).

Synthesis and Structural Analysis

Another area of application involves the synthesis of heterocyclic ring compounds, such as pyrazolo[3,4-b]pyridines, through methods like Friedlander condensation. These processes allow for the creation of various derivatives, demonstrating the compound's versatility in synthetic chemistry. This research underlines the compound’s role in the development of new materials with potential applications in pharmaceuticals and materials science (M. Jachak et al., 2007).

Crystal Structure and Hydrogel Formation

Investigations into the crystal structure of similar urea derivatives reveal intricate details about their molecular arrangements and intermolecular bonding. Such studies are crucial for understanding the physicochemical properties of these compounds. Additionally, research on hydrogel formation by related ureas in various acidic conditions showcases the compound’s application in developing materials with tunable physical properties, which could be important for drug delivery systems and tissue engineering (Youngeun Jeon et al., 2015; G. Lloyd & J. Steed, 2011).

Chemical and Biological Recognition

Research into the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor has demonstrated the formation of highly stable supramolecular complexes with urea, providing insights into the design of new receptors for chemical and biological recognition. This highlights the potential application of the compound in sensor technology and molecular diagnostics (B. Chetia & P. Iyer, 2006).

Antimicrobial Activity

The synthesis and evaluation of substituted quinazolines, including urea derivatives for antimicrobial activity, indicate the compound's potential use in developing new antimicrobial agents. This research is crucial for addressing the growing issue of antibiotic resistance and finding new, effective treatments for bacterial infections (Vipul M. Buha et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(2-methylphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-5-3-4-6-17(13)22-18(24)20-9-14-7-15(10-19-8-14)16-11-21-23(2)12-16/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVBHMGEZCTARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea

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